molecular formula C14H15N B13321216 2,3-Dimethyl-5-phenylaniline

2,3-Dimethyl-5-phenylaniline

Cat. No.: B13321216
M. Wt: 197.27 g/mol
InChI Key: MWRAGIYDLQHBDX-UHFFFAOYSA-N
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Description

2,3-Dimethyl-5-phenylaniline is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with two methyl groups at the 2 and 3 positions and a phenyl group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-5-phenylaniline can be achieved through several methods. One common approach involves the nitration of 2,3-dimethyl-5-phenylbenzene followed by reduction of the nitro group to an amine. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reduction can be carried out using catalytic hydrogenation or chemical reduction with reagents such as iron and hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-5-phenylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) and Friedel-Crafts catalysts (aluminum chloride) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or alkylated derivatives.

Scientific Research Applications

2,3-Dimethyl-5-phenylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-5-phenylaniline involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethyl-3-furoic acid
  • Phenylamine (Aniline)
  • Diphenylamine

Comparison

Compared to similar compounds, 2,3-Dimethyl-5-phenylaniline is unique due to its specific substitution pattern on the benzene ring. This structural uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it distinct in its applications and interactions .

Properties

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

2,3-dimethyl-5-phenylaniline

InChI

InChI=1S/C14H15N/c1-10-8-13(9-14(15)11(10)2)12-6-4-3-5-7-12/h3-9H,15H2,1-2H3

InChI Key

MWRAGIYDLQHBDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)N)C2=CC=CC=C2

Origin of Product

United States

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